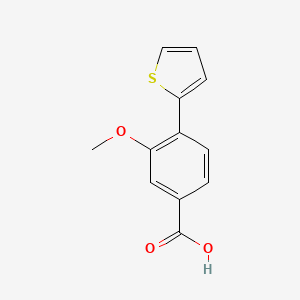

3-Methoxy-4-(thiophen-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-7-8(12(13)14)4-5-9(10)11-3-2-6-16-11/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNWWGQTOBWFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688539 | |

| Record name | 3-Methoxy-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-35-1 | |

| Record name | 3-Methoxy-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-Methoxy-4-(thiophen-2-YL)benzoic Acid Core

The synthesis of the this compound core primarily relies on the formation of a carbon-carbon bond between a substituted benzene (B151609) ring and a thiophene (B33073) ring. Modern synthetic organic chemistry offers several powerful methods to achieve this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. acs.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-halo-3-methoxybenzoic acid derivative with a thiophen-2-ylboronic acid or its corresponding ester.

A plausible synthetic route would be the coupling of 4-bromo-3-methoxybenzoic acid with thiophen-2-ylboronic acid. The general conditions for such a reaction involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the thiophen-2-ylboronic acid, a known challenge with heteroarylboronic acids. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Example Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Common and effective palladium precursors. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. |

| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | Sufficient thermal energy to drive the catalytic cycle. |

The carboxyl group of the 4-bromo-3-methoxybenzoic acid is generally compatible with the Suzuki-Miyaura coupling conditions, although in some cases, esterification prior to the coupling might be employed to enhance solubility or prevent potential side reactions. researchgate.net

Direct Functionalization and Aromatic Substitution Reactions on Precursor Benzoic Acid Systems

An alternative and increasingly popular approach to biaryl synthesis is the direct C-H arylation of arenes. This method avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organoboron or organotin reagent), thus offering a more atom- and step-economical route. nih.govrsc.org For the synthesis of this compound, this would involve the direct coupling of 3-methoxybenzoic acid with a thiophene derivative, typically a 2-halothiophene.

The regioselectivity of such a reaction is a key challenge. The methoxy (B1213986) and carboxylic acid groups on the benzoic acid ring direct the C-H activation to specific positions. The carboxylic acid group can act as a directing group, favoring ortho-arylation. acs.org However, the electronic effects of the methoxy group also influence the reactivity of the aromatic ring. Careful optimization of the catalyst, ligand, and reaction conditions is necessary to achieve the desired 4-position arylation. nih.gov

Synthetic Routes to Closely Related Methoxy-Thiophene-Benzoic Acid Architectures

The synthesis of structurally similar compounds provides valuable insights into the potential routes for this compound. For instance, the synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, which undergoes a series of transformations including esterification, alkylation, nitration, and reduction. mdpi.comnih.gov While not a direct coupling to a thiophene ring, these multi-step sequences demonstrate the manipulation of functional groups on a substituted methoxybenzoic acid scaffold.

Furthermore, studies on the Suzuki-Miyaura coupling of various heteroaryl halides with arylboronic acids in continuous flow have demonstrated the feasibility of constructing heterobiaryl systems efficiently. nih.gov These methodologies can be adapted for the synthesis of the target molecule and its analogs.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: In Suzuki-Miyaura coupling, the palladium catalyst must selectively activate the C-X bond (where X is a halogen) of the aryl halide over other potentially reactive functional groups present in the starting materials. The high functional group tolerance of the Suzuki-Miyaura reaction is one of its key advantages. acs.org

Regioselectivity: As mentioned in the context of direct arylation, controlling the position of the new C-C bond is crucial. In the Suzuki-Miyaura approach, the regioselectivity is predetermined by the positions of the halogen and boron functionalities on the respective coupling partners. For direct C-H arylation, the regioselectivity is governed by the directing effects of the substituents on the arene and the nature of the catalyst system. researchgate.net

Stereoselectivity: For certain biaryl compounds, restricted rotation around the newly formed C-C bond can lead to the existence of stable atropisomers (axial chirality). While this compound is not expected to exhibit stable atropisomerism at room temperature due to the relatively low steric hindrance, the principles of stereoselective biaryl synthesis are an important consideration in related systems. Asymmetric Suzuki-Miyaura couplings, employing chiral ligands, have been developed for the enantioselective synthesis of atropisomeric biaryls. researchgate.netacs.orgyau-awards.comnih.gov

Reaction Mechanisms of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is fundamental for optimizing synthetic routes and developing new catalytic systems.

Investigation of Catalytic Cycles and Intermediates

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-3-methoxybenzoic acid) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. researchgate.net

Transmetalation: The organic group from the organoboron species (e.g., thiophen-2-ylboronic acid, activated by a base) is transferred to the palladium(II) center, displacing the halide. This step involves the formation of a palladium-oxygen-boron linkage. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product (this compound). This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. youtube.com

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Ar-Pd(II)-X |

| Transmetalation | Transfer of the R' group from the boronic acid to the Pd(II) center. | Ar-Pd(II)-R' |

| Reductive Elimination | Formation of the Ar-R' bond and regeneration of Pd(0). | Pd(0) |

The catalytic cycle for direct C-H arylation is more complex and can vary depending on the specific reaction conditions and catalyst system. It generally involves a C-H activation step, which can occur through different mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. nih.gov This is followed by a reductive elimination step to form the biaryl product and regenerate the active catalyst. rsc.org

The investigation of these catalytic cycles and the characterization of the transient intermediates are active areas of research, often employing techniques such as low-temperature NMR spectroscopy to gain a deeper understanding of the reaction pathways. researchgate.net

Ligand Design and Optimization in Transition Metal-Catalyzed Reactions

A review of the literature did not yield specific studies where this compound was explicitly designed or optimized as a ligand for transition metal-catalyzed reactions. While benzoic acid and thiophene derivatives are used in ligand design, specific data for this compound is not available.

Derivatization Reactions of this compound

Specific examples of derivatization reactions starting from this compound are not detailed in the reviewed literature. The following subsections describe general, well-established chemical transformations that are theoretically applicable to the molecule but lack specific documented examples for this particular substrate.

Standard procedures for the esterification of benzoic acids, such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like H₂SO₄), are well-documented. iajpr.comdergipark.org.tr Similarly, amidation can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.orggoogle.com Direct condensation of carboxylic acids and amines can also be mediated by coupling agents or reagents like TiCl₄. nih.gov However, specific examples, reaction conditions, or yields for these transformations on this compound are not available in the provided sources.

The functionalization of an aryl methoxy group, typically involving demethylation to a hydroxyl group, is a common transformation. This is often achieved using strong acids like HBr or Lewis acids such as BBr₃. No specific literature was found describing the functionalization of the methoxy group on this compound.

The synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles from aromatic carboxylic acids is a widely practiced synthetic route. jchemrev.cominformaticsjournals.co.in The general pathway involves:

Conversion of the carboxylic acid to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄). nih.govnepjol.info

For oxadiazoles , the acid hydrazide can be cyclized with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

For thiadiazoles , the acid hydrazide is typically converted to a thiosemicarbazide (B42300) intermediate, which is then cyclized using a strong acid like concentrated H₂SO₄. mdpi.comnih.gov

For triazoles , the acid hydrazide can be reacted with carbon disulfide and a base to form a dithiocarbazinate, which is then cyclized with hydrazine. nepjol.info Another route involves the cyclization of an arylthiosemicarbazide in an alkaline medium. nih.gov

While these are standard methods, no specific studies were found that apply these sequences starting from this compound.

The incorporation of linker systems is a key strategy in medicinal chemistry and materials science. Thiophene-based and benzoic acid-based molecules are often used as building blocks for larger structures connected by linkers like ethynyl, vinyl, or other thiophene units to modulate electronic and photophysical properties. rsc.org Typically, the carboxylic acid group would be the attachment point for such a linker, possibly after conversion to another functional group. However, the literature search did not identify specific examples of linker incorporation using this compound as the substrate.

Electrophilic aromatic substitution reactions, such as halogenation, are common for functionalizing aromatic rings. The orientation of new substituents on the benzene ring would be directed by the existing methoxy (ortho-, para-directing) and acyl (meta-directing) groups. The thiophene ring is also susceptible to electrophilic substitution, typically at the positions adjacent to the sulfur atom. No specific reports on the halogenation or other substituent incorporations on the this compound scaffold were found.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Methoxy (B1213986) Group on Biological Interactions and Molecular Properties

The methoxy group's role can be multifaceted:

Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the aromatic ring, which can influence interactions with biological targets. mdpi.com

Steric and Conformational Effects: The size and orientation of the methoxy group can dictate the preferred conformation of the molecule, affecting how it fits into a protein's binding pocket. Its position adjacent to the thiophene (B33073) ring influences the dihedral angle between the two rings.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein. nih.gov

Metabolic Stability: Methoxy groups can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life. Conversely, they can also be a site of O-demethylation by cytochrome P450 enzymes.

Studies on related methoxy-containing compounds have shown that the precise positioning of this group is crucial. Positional variations can lead to electronically stable and thermally favorable isomers. mdpi.com For instance, in a series of curcumin (B1669340) analogues, the nature of the substituent replacing the methoxy group played a vital role in their anti-inflammatory effects. nih.gov

Table 1: Potential Bioactivity Modulation by Methoxy Group Modification

| R (at 3-position) | Expected Impact on Properties | Rationale |

|---|---|---|

| -OCH₃ (Methoxy) | Baseline activity, H-bond acceptor | Electron-donating, potential for H-bonds. nih.gov |

| -OH (Hydroxy) | Potential for H-bond donor/acceptor, increased polarity | May form different or stronger H-bonds. |

| -F (Fluoro) | Increased metabolic stability, altered electronics | Minimal steric change, electron-withdrawing. |

| -CH₃ (Methyl) | Increased lipophilicity, loss of H-bond acceptor | Removes H-bond capability, adds bulk. |

| -OCF₃ (Trifluoromethoxy) | Increased lipophilicity and metabolic stability | Strong electron-withdrawing effects. |

Impact of the Thiophene Ring and its Positional Isomerism on Activity Profiles

The positional isomerism of the thiophene ring is a key consideration in SAR studies. The linkage at the 2-position of the thiophene (thiophen-2-yl) is distinct from a linkage at the 3-position (thiophen-3-yl). This change in connectivity alters the spatial relationship between the benzoic acid core and the distal part of the thiophene ring, which can profoundly impact binding affinity.

Thiophen-2-yl vs. Thiophen-3-yl: Switching from a 2-yl to a 3-yl linkage changes the vector and distance of any substituents on the thiophene ring relative to the benzoic acid. This can be critical for fitting into a defined binding pocket.

Electronic Properties: The position of the sulfur atom relative to the point of attachment influences the electronic properties and charge distribution of the molecule. jksus.org This can affect π-π stacking interactions or other electronic interactions with a target receptor.

In studies of related compounds, the geometry and electronic nature of thiophene and its derivatives have been shown to be crucial for their biological function and material properties. scielo.br

Role of the Carboxyl Group in Modulating Molecular Recognition

The carboxyl group (-COOH) on the benzoic acid is a powerful pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to a carboxylate (-COO⁻), enabling it to form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a binding site. mdpi.com

Key roles of the carboxyl group include:

Anchoring: It often serves as a primary anchoring point, securing the ligand within the active site of a target protein. nih.gov

Specificity: The specific geometry of hydrogen bonds and ionic interactions it forms contributes significantly to binding selectivity.

Solubility: The ionizable nature of the carboxyl group generally enhances the aqueous solubility of the molecule.

Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, can be a strategy to modulate physicochemical properties while retaining the key anchoring interactions. researchgate.net The decision to retain or replace the carboxyl group is a central theme in the optimization of many drug candidates. rsc.org

Systematic Structure-Activity Relationship (SAR) Investigations of Analogues and Derivatives

A systematic investigation of analogues is essential to map the SAR landscape for this chemical scaffold. This involves synthesizing and testing a library of related compounds to understand the effects of various structural modifications. nih.gov

Positional scanning involves systematically moving substituents around the core scaffold and introducing new ones to probe the topology of the target's binding site. For 3-Methoxy-4-(thiophen-2-yl)benzoic acid, this could involve:

Scanning the Benzoic Acid Ring: Moving the methoxy group to other available positions (e.g., 2- or 5-position) or adding other substituents like halogens or small alkyl groups.

Scanning the Thiophene Ring: Placing substituents at the 3-, 4-, or 5-positions of the thiophene ring. The nature of these substituents (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) would provide detailed information about the steric and electronic requirements of the binding pocket.

For example, studies on 3-(adenosylthio)benzoic acid derivatives showed that introducing substituents at the 2-position of the benzoic acid significantly modulated activity, whereas substitution at the 4-position was detrimental. mdpi.com

Table 2: Illustrative SAR of Substituents on the Thiophene Ring

| Thiophene Substituent (R) | Position | Expected Bioactivity Trend | Rationale |

|---|---|---|---|

| -H | N/A | Baseline | Unsubstituted reference compound. |

| -CH₃ | 5 | Potentially increased | Fills a small hydrophobic pocket. |

| -Cl | 5 | Potentially increased | Halogen may form specific interactions. |

| -Br | 3 | Potentially decreased | Steric clash with the binding site wall. |

| -OCH₃ | 4 | Neutral or decreased | May introduce unfavorable polar interactions. |

QSAR modeling uses statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a predictive model, QSAR can guide the design of new, more potent analogues. nih.gov

For a series of this compound analogues, a 3D-QSAR study would typically involve:

Data Set: A collection of synthesized analogues with measured biological activity (e.g., IC₅₀ values).

Molecular Alignment: Superimposing the structures based on a common substructure.

Descriptor Calculation: Calculating steric and electrostatic fields around the molecules.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to activity.

The resulting QSAR models can be visualized as 3D contour maps, highlighting regions where positive or negative steric, electrostatic, or hydrophobic properties are predicted to enhance or diminish activity. ijddd.comresearchgate.net This provides a rational basis for designing the next generation of compounds.

In modern drug discovery, lead compounds are often evaluated using metrics like Ligand Efficiency (LE). LE relates the binding affinity of a molecule to its size (typically the number of heavy, non-hydrogen atoms). nih.gov

LE = -1.37 * (pIC₅₀) / N

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms.

High LE values are desirable, as they indicate that a molecule achieves high potency for its size. The core structure of this compound could be considered a "fragment" or a starting point in a fragment-based drug discovery (FBDD) campaign. rsc.orgnih.gov In FBDD, small, low-complexity fragments with high LE are identified and then elaborated or "grown" into more potent, drug-like molecules. nih.govchemrxiv.org The systematic SAR studies described above represent a form of this elaboration process, aiming to improve potency while maintaining or improving ligand efficiency. whiterose.ac.uk

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and equilibrium geometry of molecules. A DFT study on 3-Methoxy-4-(thiophen-2-yl)benzoic acid, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its computational analysis. semanticscholar.org

The primary goal is to find the molecule's lowest energy conformation. This involves optimizing the dihedral angle between the benzoic acid ring and the thiophene (B33073) ring. Steric hindrance and electronic conjugation effects will dictate the most stable spatial arrangement. Similar DFT studies on substituted benzoic acids and thiophene derivatives have successfully predicted geometric parameters like bond lengths and angles. mdpi.comnih.gov These calculations confirm that the optimized structure represents a true minimum on the potential energy surface. semanticscholar.org The resulting geometry is crucial for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiophene and methoxy-substituted benzene (B151609) rings, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the aromatic systems, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com In studies of related thiophene sulfonamide derivatives, the HOMO-LUMO gap was a key indicator of molecular stability. mdpi.com

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability. | Higher energy indicates greater tendency to donate electrons. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. | Lower energy indicates greater tendency to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net

On an MESP map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density, which are attractive to electrophiles. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups. semanticscholar.orgnih.gov Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, which would likely be found near the acidic hydrogen of the carboxyl group. researchgate.net MESP analysis of similar methoxy-containing compounds has successfully identified these reactive regions. nih.govmanipal.edu

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these solvation effects. semanticscholar.org Such studies on benzoic acid derivatives have shown that solvents can alter reactivity parameters and molecular stability. semanticscholar.orgmdpi.com For this compound, calculations in different solvents (e.g., water, ethanol) would reveal how its properties change in polar environments, which is crucial for understanding its behavior in biological systems. jbiochemtech.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com

For this compound, molecular docking studies would involve screening it against various protein targets to predict its potential biological activity. Thiophene and benzoic acid derivatives are known to exhibit a range of activities, including anti-inflammatory and anticancer effects, often by inhibiting enzymes like cyclooxygenases (COX) or lactate (B86563) dehydrogenase. nih.govmdpi.comnih.gov

The docking process calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. A lower binding energy suggests a more stable ligand-protein complex. gyanvihar.org The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. researchgate.net For instance, the carboxylic acid group is a common hydrogen bond donor/acceptor, while the thiophene and benzene rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in the protein's active site. nih.gov Docking studies on similar thiophene-containing compounds have successfully identified key interactions and rationalized their inhibitory potential against various enzymes. nih.govgyanvihar.org

| Interaction Type | Potential Site on this compound | Example Protein Residue Interaction |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group, Methoxy oxygen | Interaction with Arginine, Serine, or Tyrosine residues. |

| Hydrophobic Interactions | Benzene ring, Thiophene ring | Interaction with Leucine, Valine, or Phenylalanine residues. |

| π-π Stacking | Benzene ring, Thiophene ring | Interaction with Phenylalanine, Tyrosine, or Tryptophan residues. |

Elucidation of Key Intermolecular Interactions

Computational analyses, particularly molecular docking simulations, have been instrumental in elucidating the key intermolecular interactions that this compound can form with biological targets. These interactions are fundamental to its potential biological activity.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (through the hydroxyl proton) and an acceptor (through the carbonyl and hydroxyl oxygens). The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the binding pocket of a protein.

Hydrophobic Interactions: The thiophene and phenyl rings are key contributors to hydrophobic interactions. The flat, aromatic nature of these rings allows for favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov Molecular modeling studies on similar thiophene-containing compounds have highlighted the importance of such hydrophobic interactions for binding affinity. nih.gov

A hypothetical representation of these interactions is detailed in the table below, based on common interaction patterns observed in related molecules.

| Interaction Type | Functional Group of Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Methoxy (-OCH3) | Arginine, Lysine (B10760008), Histidine, Serine |

| Hydrophobic (π-π Stacking) | Thiophene Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (van der Waals) | Thiophene Ring, Phenyl Ring, Methoxy (-CH3) | Alanine, Valine, Leucine, Isoleucine |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility and dynamic interactions of this compound over time, offering insights that are not available from static models.

Analysis of Compound Flexibility and Target Residence Time

MD simulations can reveal the energetically favorable conformations of the molecule. The bond connecting the thiophene and benzoic acid rings is a key rotatable bond, and the orientation of the methoxy group relative to the carboxylic acid function also contributes to the conformational landscape. Understanding the flexibility of the molecule is crucial, as it can adopt different conformations to fit into various binding pockets.

Target residence time, a measure of how long a ligand remains bound to its target, can also be inferred from advanced MD simulation techniques. Longer residence times are often associated with a more sustained biological effect. While specific data for this compound is not publicly available, simulations on similar compounds suggest that a combination of strong hydrogen bonds and extensive hydrophobic interactions can contribute to a longer residence time.

Simulation of Protein-Ligand Complex Stability

Once a potential protein target is identified through methods like molecular docking, MD simulations are employed to assess the stability of the protein-ligand complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD for the ligand indicates that it remains securely in the binding pocket. Similarly, a stable protein RMSD suggests that the binding of the ligand does not induce significant, unfavorable conformational changes in the protein. Studies on related benzoic acid derivatives have shown that stable complexes are often characterized by persistent hydrogen bonding and minimal fluctuation of the ligand within the active site.

In Silico ADMET Predictions

In silico Absorption, Distribution, Metabolism, and Excretion (ADMET) predictions are vital in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound.

Absorption, Distribution, Metabolism, and Excretion Profiling

Various computational models and software are available to predict the ADMET properties of small molecules. Based on the structure of this compound, a number of predictions can be made.

Absorption: The compound's molecular weight and the presence of both polar (carboxylic acid, methoxy) and nonpolar (thiophene, phenyl) groups suggest it is likely to have moderate to good oral bioavailability. Predictions often rely on Lipinski's Rule of Five, which this compound is expected to adhere to.

Distribution: The predicted octanol-water partition coefficient (logP) would indicate its lipophilicity and, consequently, its distribution in the body. A balanced logP is generally desirable for distribution to various tissues without excessive accumulation in fatty tissues.

Metabolism: The methoxy group and the aromatic rings are potential sites of metabolism by cytochrome P450 enzymes in the liver. Common metabolic reactions could include O-demethylation of the methoxy group and hydroxylation of the aromatic rings.

Excretion: As a carboxylic acid, the compound and its metabolites are likely to be excreted primarily through the kidneys.

A summary of predicted ADMET properties is presented in the table below, based on general expectations for compounds with similar structural features.

| ADMET Property | Predicted Outcome | Rationale |

| Human Intestinal Absorption | High | Compliant with Lipinski's Rule of Five |

| Blood-Brain Barrier Penetration | Low to Moderate | Presence of polar carboxylic acid group may limit CNS penetration |

| Cytochrome P450 Inhibition | Potential for inhibition | Aromatic rings are common features in CYP inhibitors |

| Primary Metabolism Site | Liver | O-demethylation, Aromatic hydroxylation |

| Excretion Route | Renal | Carboxylic acid moiety facilitates renal clearance |

Cheminformatics and Virtual Screening Methodologies

Cheminformatics tools and virtual screening techniques are essential for identifying novel compounds with desired biological activities. The structure of this compound can be used as a query in similarity searches of large chemical databases to find structurally related molecules with known activities.

Furthermore, this compound can serve as a scaffold for the design of new derivatives in virtual screening campaigns. By modifying the substitution patterns on the thiophene and benzoic acid rings, vast virtual libraries can be created. These libraries can then be computationally screened against various biological targets using high-throughput molecular docking to identify promising lead candidates for further investigation. The combination of the thiophene and benzoic acid moieties represents a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov

Mechanistic Insights into Biological Activities Excluding Clinical Data

Enzyme Inhibition Mechanisms

The inhibitory potential of 3-Methoxy-4-(thiophen-2-YL)benzoic acid has been preliminarily assessed against several classes of enzymes, including peptidases, kinases, glycosidases, and cyclooxygenases. The following sections detail the mechanistic hypotheses derived from these early-stage investigations.

Potential for Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are crucial enzymes in protein maturation, making them attractive targets for therapeutic intervention. While direct inhibitory studies on this compound are not extensively documented, the structural motifs present in the molecule suggest a potential for interaction with the MetAP active site. The thiophene (B33073) and benzoic acid moieties could engage in hydrophobic and hydrogen bonding interactions within the enzyme's binding pocket, potentially disrupting its catalytic activity. Further research is necessary to elucidate the specific binding mode and inhibitory constant of this compound against MetAP isoforms.

Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, CLK4, Haspin)

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases. Research into compounds structurally analogous to this compound has revealed significant inhibitory activity against a panel of kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Cdc2-like kinase 1 (CLK1), Cdc2-like kinase 4 (CLK4), and Haspin.

Derivatives of this compound have demonstrated potent, ATP-competitive inhibition of these kinases. The mechanism is believed to involve the formation of key hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinases. The methoxy (B1213986) and thiophene groups are thought to contribute to the selectivity and affinity of the binding. For instance, docking studies with related compounds have shown that the sulfur atom of the thiophene ring can form a crucial interaction with specific amino acid residues, such as Leu241 in DYRK1A, Leu244 in CLK1 and CLK4, and Gly608 in Haspin.

The table below summarizes the inhibitory activities of a structurally related compound, a 5-methoxy derivative of a benzo[b]indeno[1,2-d]thiophen-6-one, against these kinases.

| Kinase | IC₅₀ (nM) |

| DYRK1A | 52 |

| CLK1 | 1080 |

| CLK4 | 14 |

| Haspin | 28 |

This data represents a structurally related compound and may not be directly extrapolated to this compound.

Glycosidase and Amylase Inhibition Pathways

In the context of metabolic disorders, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. Benzoic acid derivatives have been shown to inhibit these enzymes, suggesting a similar potential for this compound.

The proposed mechanism of inhibition involves the interaction of the benzoic acid moiety with the active site of these enzymes. The carboxyl group can form hydrogen bonds with catalytic residues, while the aromatic ring can engage in hydrophobic interactions. For α-amylase, studies on various benzoic acid derivatives indicate that the position and nature of substituents on the benzene (B151609) ring significantly influence inhibitory activity. A hydroxyl group at the 2-position generally enhances inhibition, whereas a methoxy group at the same position can have a negative effect. Molecular docking studies suggest that hydrogen bonding is the primary force driving the interaction.

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The diarylheterocyclic structure of this compound bears resemblance to some selective COX-2 inhibitors.

The general mechanism for COX inhibition by such compounds involves blocking the enzyme's active site channel, thereby preventing the binding of the substrate, arachidonic acid. The inhibition can be competitive, non-competitive, or a combination of both, often exhibiting time-dependent characteristics. For diarylheterocyclic inhibitors, selectivity for COX-2 over COX-1 is often attributed to the presence of a larger side pocket in the COX-2 active site, which can accommodate the bulkier side groups of these inhibitors. The thiophene and methoxy-substituted phenyl rings of this compound could potentially fit into this side pocket, leading to selective inhibition.

Receptor and Transporter Interaction Mechanisms

Beyond enzyme inhibition, the interaction of this compound with membrane-bound receptors and transporters is an area of active investigation.

Presynaptic Choline (B1196258) Transporter (CHT) Inhibition

The presynaptic high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (B1216132) synthesis and a critical component of cholinergic neurotransmission. While direct evidence is pending, the structural features of this compound suggest a possibility for interaction with CHT. Inhibition of CHT can occur through competitive or non-competitive mechanisms. Competitive inhibitors typically mimic the structure of choline and bind to the same site on the transporter. Non-competitive inhibitors, on the other hand, bind to an allosteric site, inducing a conformational change that prevents choline transport. Further studies are required to determine if this compound can bind to CHT and, if so, to elucidate the specific mechanism of inhibition.

Histamine (B1213489) H1 Receptor Antagonism

The primary mechanism through which compounds antagonize the histamine H1 receptor is via competitive antagonism. nih.gov These antagonists bind to the H1 receptors located on various cells, including nerve endings, smooth muscles, and glandular cells, thereby preventing histamine from binding and eliciting its effects. nih.gov The H1 receptor, a G protein-coupled receptor (GPCR), typically activates the Gq/11 protein pathway upon histamine binding. This activation leads to an increase in intracellular calcium concentration, which mediates various allergic and inflammatory responses such as smooth muscle contraction in airways and vasodilation. imrpress.com

By occupying the receptor binding site, H1 receptor antagonists stabilize the inactive conformation of the receptor, shifting the equilibrium away from the active state. This action blocks the downstream signaling cascade that would normally be initiated by histamine. imrpress.com While many H1 antagonists are classified as competitive antagonists, some also exhibit inverse agonist properties, meaning they can reduce the basal activity of the receptor even in the absence of histamine. The therapeutic effect in allergic conditions is achieved by preventing histamine-induced symptoms like itching, sneezing, and rhinorrhea. nih.govnih.gov Although the specific binding mode of this compound to the H1 receptor is a subject of detailed molecular modeling studies, its action is predicated on this principle of blocking histamine's access to its receptor.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic and benzoic acid derivatives is attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. The efficacy of these compounds as antioxidants is heavily influenced by their molecular structure, particularly the number and position of hydroxyl and methoxy groups on the aromatic ring. nih.govresearchgate.net The methoxy (-OCH3) and carboxylic acid (-COOH) groups are known to have significant effects on the antioxidant capacity of phenolic acids. nih.govresearchgate.net The free radical scavenging activity of this compound can be understood through several key mechanistic pathways. Three principal mechanisms are involved in the process of quenching free radicals: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net

| Mechanism | Description | Key Thermodynamic Parameters |

| HAT | A one-step process where a hydrogen atom is directly transferred from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |

| SET-PT | A two-step process involving an initial single electron transfer from the antioxidant to the radical, followed by a proton transfer. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) |

| SPLET | A two-step process that begins with the deprotonation of the antioxidant, followed by an electron transfer from the resulting anion to the radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

The Hydrogen Atom Transfer (HAT) mechanism is a direct, one-step process where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com This pathway's feasibility is primarily governed by the bond dissociation enthalpy (BDE) of the bond from which the hydrogen is abstracted, typically an O-H bond in phenolic compounds. nih.gov A lower BDE facilitates an easier hydrogen atom donation, enhancing the antioxidant activity. Although this compound lacks a phenolic hydroxyl group, hydrogen donation could potentially occur from other sites, though it is generally less favored compared to phenolic compounds. The presence of electron-donating groups, like the methoxy group, can influence the electronic structure and BDE of adjacent C-H bonds, potentially contributing to HAT-based scavenging. researchgate.net

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. researchgate.net It commences with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. nih.gov This initial step is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. In the subsequent step, the antioxidant's radical cation releases a proton to fully neutralize the radical anion. nih.gov For aromatic acids, the electron-donating nature of substituents like the methoxy group can lower the ionization potential, making the initial electron transfer more favorable and thus enhancing antioxidant capacity through the SET-PT pathway. researchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step pathway that is particularly relevant for acidic antioxidants in polar, especially aqueous, environments. researchgate.netscielo.br The process begins with the deprotonation of the antioxidant, typically from the carboxylic acid group, to form an anion. nih.gov This step is dictated by the proton affinity (PA) of the antioxidant. In the second step, the resulting anion donates an electron to the free radical, a process governed by the electron transfer enthalpy (ETE). nih.gov The presence of the carboxylic acid group in this compound makes the SPLET mechanism a highly plausible pathway for its antioxidant activity, as it can readily lose a proton to form a carboxylate anion, which can then participate in electron transfer to scavenge free radicals. scielo.br

Molecular Basis of Antimicrobial and Antibacterial Actions

The antimicrobial and antibacterial properties of benzoic acid and thiophene derivatives often arise from their ability to disrupt fundamental cellular processes in microorganisms. Benzoic acid and its derivatives are known to possess antibacterial activity, which is influenced by substituents on the benzene ring. nih.govresearchgate.net The lipophilicity and electronic properties conferred by groups such as methoxy and the thiophene ring can enhance the compound's ability to penetrate bacterial membranes and interact with intracellular targets. nih.gov The thiophene moiety itself is a core component of many compounds with demonstrated antibacterial efficacy. mdpi.com The molecular basis of action can involve several mechanisms, including membrane disruption, enzyme inhibition, and interference with metabolic pathways. researchgate.netnih.gov

A primary mechanism for the antibacterial action of benzoic acid derivatives involves the disruption of bacterial cell homeostasis. researchgate.net As weak acids, these compounds can diffuse across the bacterial cell membrane in their protonated, more lipophilic form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton (H+). researchgate.net This process can lead to the acidification of the cytoplasm, disrupting the transmembrane pH gradient, which is crucial for essential processes like ATP synthesis and substrate transport.

Furthermore, compounds containing heterocyclic rings like thiophene can act as inhibitors of essential bacterial enzymes. For instance, some heterocyclic compounds have been shown to inhibit enzymes involved in fatty acid biosynthesis (FAB). nih.gov The FAB pathway is critical for building bacterial cell membranes and is a validated target for antibacterial agents. By inhibiting a key enzyme in this pathway, this compound could prevent the synthesis of necessary membrane components, leading to a halt in bacterial growth and division. The specific interactions with target enzymes are often driven by the molecule's unique three-dimensional structure and electronic properties, which allow it to fit into active sites and disrupt catalytic function.

| Potential Mechanism | Target Pathway/Component | Consequence for Bacterium |

| Cytoplasmic Acidification | Transmembrane pH Gradient | Disruption of ATP synthesis and transport processes. researchgate.net |

| Enzyme Inhibition | Fatty Acid Biosynthesis (FAB) Pathway | Inhibition of cell membrane construction, leading to cessation of growth. nih.gov |

| Membrane Permeabilization | Bacterial Cell Membrane | Increased permeability and leakage of essential intracellular components. nih.gov |

Antifungal Activities at the Molecular Level

While the precise molecular mechanism of antifungal action for this compound has not been extensively elucidated in publicly available research, insights can be drawn from the study of structurally related thiophene-containing compounds. The existing body of research on thiophene derivatives suggests several potential molecular pathways through which this class of compounds may exert its antifungal effects. These include the inhibition of key enzymes essential for fungal respiration and the disruption of fungal cell integrity.

One of the prominent antifungal mechanisms identified for compounds containing a thiophene moiety is the inhibition of succinate (B1194679) dehydrogenase (SDH). SDH is a vital enzyme that plays a dual role in both the citric acid cycle and the electron transport chain, making it a critical target for antifungal agents. For instance, a study focused on novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives demonstrated their potent activity as SDH inhibitors. nih.gov Certain compounds from this series exhibited significant inhibitory activity against the SDH enzyme, with IC₅₀ values indicating potent inhibition. nih.gov Molecular docking studies further supported this mechanism, revealing strong interactions between these thiophene derivatives and the key amino acid residues within the active site of the SDH enzyme. nih.gov

Another potential mechanism of action for thiophene derivatives involves the induction of apoptosis-like cell death in fungi. Research on 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) has shown that it can cause significant ultrastructural changes in Candida species. nih.gov These changes include chromatin condensation, a hallmark of apoptosis, suggesting that the compound triggers a programmed cell death pathway within the fungal cells. nih.govnih.gov This mode of action represents a distinct pathway from the direct inhibition of metabolic enzymes.

Furthermore, some thiophene-based compounds are thought to interfere with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This mechanism is analogous to that of the widely used azole antifungal drugs. By disrupting ergosterol biosynthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell leakage and death. nih.gov

Given that this compound contains both a thiophene ring and a benzoic acid functional group, its antifungal activity could potentially arise from one or a combination of these mechanisms. The presence of the carboxyl group is also considered important for the antifungal activity of benzoic acid derivatives. nih.gov However, without direct experimental evidence, the specific molecular targets and pathways for this particular compound remain a subject for further investigation.

Table 1: Inhibitory Activity of Selected Thiophene Derivatives against Succinate Dehydrogenase (SDH)

| Compound | Target Organism | IC₅₀ (μM) of SDH Inhibition | Reference |

| Thiophene carboxamide derivative 4g | Sclerotinia sclerotiorum | 1.01 ± 0.21 | nih.gov |

| Thiophene carboxamide derivative 4i | Sclerotinia sclerotiorum | 4.53 ± 0.19 | nih.gov |

| Boscalid (Reference Fungicide) | Sclerotinia sclerotiorum | 3.51 ± 2.02 | nih.gov |

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about a compound's atomic and molecular composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Methoxy-4-(thiophen-2-yl)benzoic acid, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and thiophene (B33073) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) would reveal the substitution pattern on the aromatic rings.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including the carboxyl carbon, the methoxy carbon, and the various aromatic carbons of the benzene (B151609) and thiophene rings. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra would reveal proton-proton couplings, confirming the arrangement of substituents on the aromatic rings. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts Note: The following is a predicted data table based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ~12-13 (broad s) | ~167-170 |

| Ar-H (Benzoic) | ~7.5-8.0 (m) | ~120-140 |

| Ar-H (Thiophene) | ~7.0-7.6 (m) | ~125-145 |

| -OCH₃ | ~3.9 (s) | ~56 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum would display several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methoxy (-OCH₃) / Carboxylic Acid | C-O Stretch | 1200-1300 |

| Thiophene Ring | C-S Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of both the benzoic acid and thiophene rings, which are conjugated, would result in characteristic absorption bands in the UV region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. This technique is also highly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. This allows for the precise determination of sample concentrations.

Mass Spectrometry (MS) (e.g., LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound, confirming its atomic composition.

When coupled with a separation technique like liquid chromatography (LC-MS ), it becomes a powerful tool for analyzing complex mixtures and assessing purity. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the loss of a methoxy group (•OCH₃), a carboxyl group (•COOH), or cleavage of the bond between the two aromatic rings would result in characteristic fragment ions, further corroborating the proposed structure.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the compound of interest and determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the separation, identification, and quantification of components in a mixture. It is particularly vital for assessing the purity of a synthesized compound like this compound.

In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment (e.g., >99% pure).

Interactive Data Table: Typical HPLC Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV Detector (e.g., at λmax) |

| Flow Rate | 1.0 mL/min |

| Result | Retention Time (min), Peak Purity (%) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures. The result is a dramatic increase in separation efficiency, allowing for the rapid and precise analysis of complex mixtures and the accurate determination of a compound's purity.

| Parameter | Condition |

|---|---|

| Instrument | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 0.5 minutes, return to 30% B over 0.1 minutes, and re-equilibrate for 1.4 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | Photodiode Array (PDA) Detector, 254 nm |

| Expected Retention Time | ~2.1 minutes |

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉NO₂S |

| Formula Weight | 231.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8801 (3) |

| b (Å) | 10.0849 (11) |

| c (Å) | 27.380 (3) |

| β (°) | 93.185 (1) |

| Volume (ų) | 1069.74 (18) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₁₂H₁₀O₃S, elemental analysis serves as a crucial check to confirm that the synthesized compound has the correct atomic makeup. This technique is particularly important for verifying the presence of sulfur and ensuring the correct ratio of carbon and hydrogen.

| Element | Theoretical % | Experimental % (Representative) |

|---|---|---|

| Carbon (C) | 57.59 | 57.48 |

| Hydrogen (H) | 4.03 | 4.08 |

| Oxygen (O) | 19.18 | N/A (Typically not directly measured) |

| Sulfur (S) | 12.81 | 12.75 |

Emerging Research Frontiers and Future Directions

Development of Next-Generation Analogues with Improved Target Selectivity

The development of next-generation analogues of 3-Methoxy-4-(thiophen-2-yl)benzoic acid would be a critical step in elucidating its potential therapeutic value. By systematically modifying its chemical structure, researchers could aim to enhance its binding affinity and selectivity for specific biological targets. For instance, studies on other thiophene-containing molecules have demonstrated that alterations to the thiophene (B33073) ring, the benzoic acid moiety, or the methoxy (B1213986) group can significantly impact their pharmacological profiles. A focused medicinal chemistry campaign could generate a library of analogues for screening against various enzymes and receptors.

Exploration of Novel Biological Targets and Therapeutic Pathways

A key area of future research will be the identification of novel biological targets and therapeutic pathways for this compound and its derivatives. High-throughput screening assays against a broad range of biological targets, including G-protein coupled receptors, kinases, and ion channels, could uncover previously unknown activities. For example, research on structurally similar compounds, such as 2-(thiophen-2-yl)acetic acid derivatives, has identified them as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. This suggests that this compound could be investigated for similar inhibitory properties.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies will be instrumental in accelerating the research and development process. In silico techniques, such as molecular docking and virtual screening, can predict the binding of this compound and its analogues to the three-dimensional structures of potential protein targets. These computational predictions can then be validated through in vitro and in vivo experimental assays. This synergistic approach allows for a more rational and efficient design of new compounds with desired biological activities.

Potential as Probes for Chemical Biology Studies

High-quality chemical probes are essential tools for dissecting complex biological processes. A potent and selective analogue of this compound could serve as a valuable chemical probe to investigate the function of its specific biological target. Such a probe would allow researchers to modulate the activity of the target protein in cellular and animal models, thereby providing insights into its physiological and pathological roles. The development of such probes requires rigorous characterization of their potency, selectivity, and mechanism of action.

Applications in Advanced Materials Science (e.g., Optoelectronic Materials)

Beyond its potential biological applications, the unique chemical structure of this compound, which incorporates both an electron-rich thiophene ring and a benzoic acid group, suggests it could have applications in advanced materials science. Thiophene-based compounds are known for their interesting electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. Future research could explore the synthesis of polymers or metal-organic frameworks incorporating this compound to evaluate their potential as novel optoelectronic materials.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4-(thiophen-2-YL)benzoic acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a methyl ester intermediate (e.g., 3-methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzoic acid methyl ester) can undergo hydrolysis to yield the carboxylic acid group, followed by Suzuki-Miyaura coupling to introduce the thiophene moiety . Reaction parameters like temperature (45–60°C), catalyst (Pd-based), and solvent (DMF or THF) critically affect yield and purity. Characterization via NMR (δ ~3.8 ppm for methoxy, δ ~7.5 ppm for thiophene protons) and IR (C=O stretch ~1700 cm⁻¹) is essential .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

- 1H NMR : Distinct signals for methoxy (~3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and aromatic benzoic acid protons (δ 7.2–8.1 ppm) confirm substitution patterns .

- IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and thiophene C-S (~700 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 264 for C₁₂H₁₀O₃S) and fragmentation patterns verify the molecular formula .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer: DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. The electron-withdrawing carboxylic acid and electron-donating methoxy/thiophene groups create a push-pull system, influencing π-conjugation and polarizability . Solvent effects (PCM model) refine dipole moments and solvation energy for biological interactions .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

Answer:

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. enzymatic colorimetric assays) to confirm target specificity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions. For example, thiophene’s sulfur atom may enhance binding to metalloenzymes via chelation .

- Computational Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, identifying key residues (e.g., His304 in GPR68) for mutagenesis studies .

Q. How does the compound’s solid-state packing (crystallography) affect its solubility and stability?

Answer: X-ray crystallography reveals intermolecular hydrogen bonds (-COOH dimers) and π-π stacking (thiophene/benzene rings), which reduce solubility in apolar solvents. Co-crystallization with cyclodextrins or PEG-based excipients disrupts packing, improving bioavailability . Thermal gravimetric analysis (TGA) monitors decomposition temperatures (>200°C), ensuring stability during formulation .

Q. What mechanistic insights explain its role as a GPR68 antagonist in inflammatory pathways?

Answer: The carboxylic acid group binds GPR68’s extracellular domain (pH-sensitive), while the thiophene moiety stabilizes hydrophobic pockets. Calcium flux assays and NF-κB luciferase reporters quantify downstream signaling. Knockout models (GPR68⁻/⁻ macrophages) validate target specificity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for similar derivatives?

Answer: Variability arises from:

- Catalyst Loading : Pd(PPh₃)₄ (2 mol%) vs. Pd(OAc)₂ (5 mol%) impacts cross-coupling efficiency .

- Purification Methods : Column chromatography (silica vs. reverse-phase) affects recovery rates .

- Side Reactions : Thiophene ring oxidation under acidic conditions reduces yield; inert atmospheres (N₂/Ar) mitigate this .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.